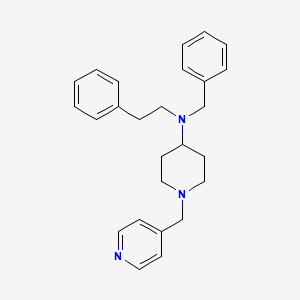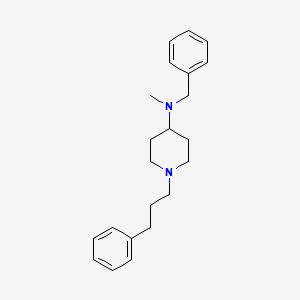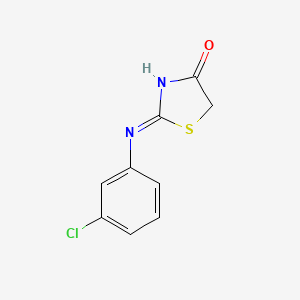![molecular formula C17H14IN3O4 B10886549 4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid](/img/structure/B10886549.png)
4-{(2Z)-2-[4-(cyanomethoxy)-3-iodo-5-methoxybenzylidene]hydrazinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID is a complex organic compound with the molecular formula C17H15IN3O4. This compound is characterized by the presence of a cyanomethoxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a hydrazino linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 4-(cyanomethoxy)-3-iodo-5-methoxybenzaldehyde with hydrazinobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The iodine atom in the compound can be substituted with other functional groups through reactions such as nucleophilic substitution, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiocyanates.
科学的研究の応用
4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
- **4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID
Uniqueness
The presence of the cyanomethoxy group, iodine atom, and methoxy group in 4-(2-{[4-(CYANOMETHOXY)-3-IODO-5-METHOXYPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID imparts unique chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C17H14IN3O4 |
|---|---|
分子量 |
451.21 g/mol |
IUPAC名 |
4-[(2Z)-2-[[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H14IN3O4/c1-24-15-9-11(8-14(18)16(15)25-7-6-19)10-20-21-13-4-2-12(3-5-13)17(22)23/h2-5,8-10,21H,7H2,1H3,(H,22,23)/b20-10- |
InChIキー |
OFFYNLYANJWIJQ-JMIUGGIZSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OCC#N |
正規SMILES |
COC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B10886466.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
![(2,6-Dimethoxyphenyl){4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10886478.png)
![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(phenylformamido)pentanoate](/img/structure/B10886485.png)
![(4-Benzylpiperidin-1-yl)[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10886491.png)


![2-{4-[1-(3-Phenylpropyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10886508.png)
![2-{2-bromo-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B10886515.png)
methanone](/img/structure/B10886522.png)

![8,8-dimethyl-5-(pyridin-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10886546.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10886559.png)
